

An In-Depth Technical Guide on the Conversion Kinetics of Fosravuconazole to Ravuconazole

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Compound of Interest

Compound Name: Fosravuconazole

Cat. No.: B1673580

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Abstract

Fosravuconazole is a water-soluble phosphonooxymethyl ether prodrug of the broad-spectrum triazole antifungal agent, ravuconazole. Developed to overcome the poor aqueous solubility of ravuconazole and enhance its oral bioavailability, **fosravuconazole** undergoes rapid and extensive conversion to the active moiety, ravuconazole, in vivo. This technical guide provides a comprehensive overview of the kinetics governing this critical biotransformation process. It consolidates quantitative pharmacokinetic data from preclinical and clinical studies, details the experimental methodologies employed, and visualizes the underlying biological pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers and professionals involved in antifungal drug development and pharmacokinetic research.

Introduction

Ravuconazole is a potent triazole antifungal agent with a broad spectrum of activity. However, its clinical development was initially hampered by its low aqueous solubility, which limited its formulation options, particularly for intravenous administration, and led to variable oral absorption. To address these limitations, **fosravuconazole** (formerly known as BMS-379224 or E-1224) was developed as a water-soluble prodrug.^{[1][2][3]}

The fundamental principle behind **fosravuconazole**'s design is its in vivo conversion to ravuconazole, a process that is central to its pharmacokinetic and pharmacodynamic profile. Understanding the kinetics of this conversion is paramount for optimizing dosing regimens, predicting drug exposure, and ensuring therapeutic efficacy. This guide synthesizes the available scientific literature to provide a detailed examination of the conversion of **fosravuconazole** to ravuconazole.

The Conversion Pathway of Fosravuconazole

Fosravuconazole is a phosphonooxymethyl ether of ravuconazole. Its conversion to the active drug, ravuconazole, is a two-step process that occurs rapidly within the body.

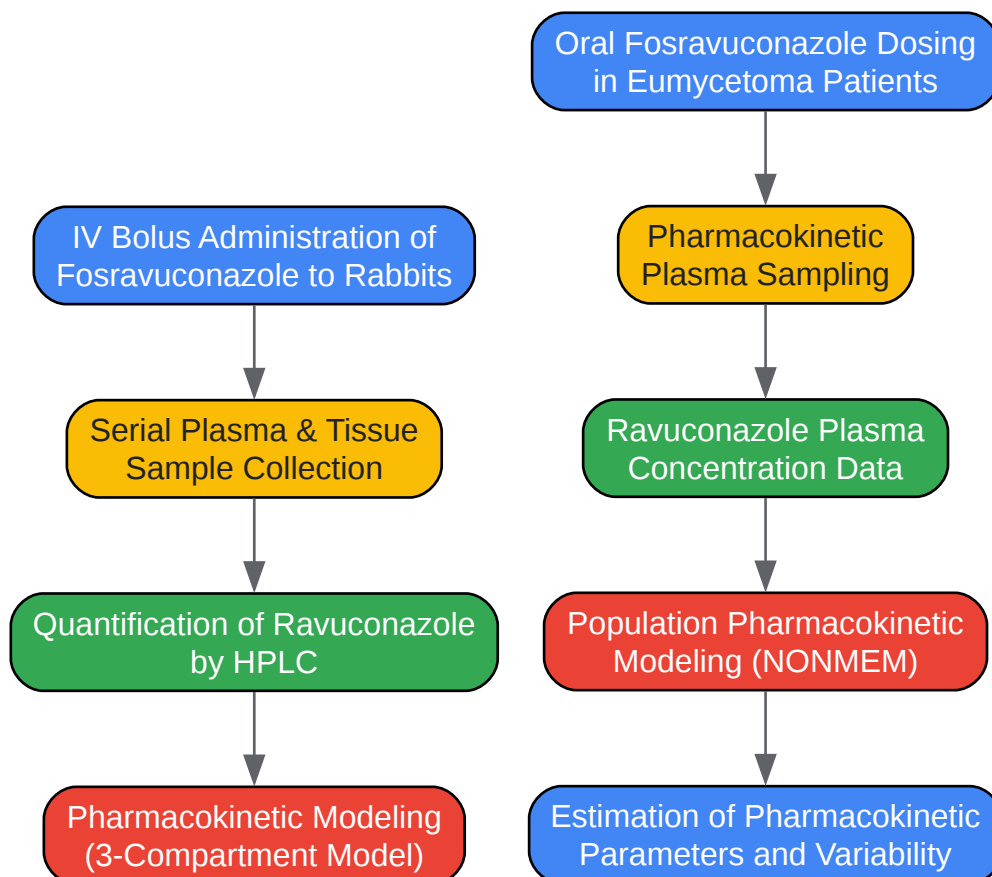
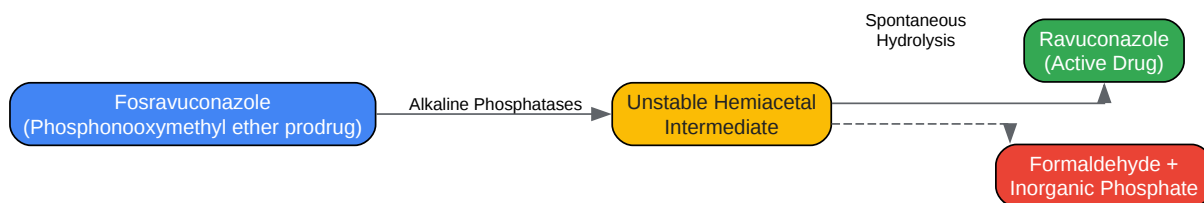
Enzymatic Cleavage

The first and rate-limiting step in the conversion is the enzymatic cleavage of the phosphate group from the **fosravuconazole** molecule. This reaction is primarily catalyzed by alkaline phosphatases, which are ubiquitous enzymes found in various tissues and in the bloodstream. [1] The hydrolysis of the phosphate ester results in the formation of a highly unstable hemiacetal intermediate.

Spontaneous Hydrolysis

The hemiacetal intermediate formed in the first step is chemically labile and undergoes spontaneous (non-enzymatic) hydrolysis. This rapid breakdown of the intermediate yields the active drug, ravuconazole, along with formaldehyde and inorganic phosphate as byproducts.

The following diagram illustrates the conversion pathway of **fosravuconazole** to ravuconazole.



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